7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline
Overview
Description
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is a chemical compound that acts as a reagent for the synthesis and dual dopamine D1 receptor agonist/D2 receptor antagonist activity . It is used in the structure-activity relationship (SAR) of tetrahydroisoquinolines for treating schizophrenia .
Molecular Structure Analysis
The molecular formula of this compound is C10H11NO2 . Its molecular weight is 177.20 g/mol . The IUPAC name is 6-methoxy-3,4-dihydroisoquinolin-7-ol . The InChI code is 1S/C10H11NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-6,12H,2-3H2,1H3 .Physical and Chemical Properties Analysis
This compound is a yellow crystalline powder . Its exact physical and chemical properties are not detailed in the search results.Scientific Research Applications
NMR Spectroscopy in Isomeric Differentiation
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline and its derivatives play a significant role in the field of NMR spectroscopy. For example, the reaction of 3,3-dimethyl-1,2-dihydroisoquinolin-4(3H)-one with benzyl Grignard reagent produces a 4-benzyltetrahydroisoquinoline. In this reaction, the signal of a 6-methoxy group undergoes a significant upfield shift in the 1H NMR spectrum, while a 7-methoxy group is relatively unaffected. This characteristic allows for the determination of whether an RO-substituent is in the 6- or 7-position, providing a method to distinguish isomeric derivatives with different RO-groups in these positions (Waigh, 1980).
Biochemical Behavioral Studies
This compound derivatives have been found to possess significant behavioral effects. Several tetrahydroisoquinoline-3-carboxylic acids were synthesized and observed to transiently increase the locomotor activity of mice after peripheral injection. Notably, three of the active compounds were detected in the brain after intraperitoneal administration. Two of these compounds, the 7-hydroxy and 7-hydroxy-6-methoxy derivatives, were identified as endogenous compounds in the untreated rat brain, indicating a potential physiological role (Nakagawa et al., 1996).
Synthetic Chemistry and Structure Elucidation
The compound plays a significant role in synthetic chemistry and structure elucidation. For instance, anabaseine derivatives, including 6-methoxy-7-hydroxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline, were prepared and fully assigned through a combination of one- and two-dimensional experiments. This demonstrates the compound's relevance in synthesizing and structuring complex chemical entities (Sobarzo-Sánchez et al., 2006).
Pharmacological and Biological Evaluations
This compound and its derivatives are also significant in pharmacological research. For example, novel tetrahydroisoquinoline derivatives were designed, synthesized, and biologically evaluated as potential phosphodiesterase type 4 (PDE4) inhibitors. One particular compound showed promising inhibitory activity and good selectivity against PDE4B. This highlights the potential of such derivatives in drug development and therapeutic applications (Song et al., 2015).
Mechanism of Action
Target of Action
The primary target of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is the dopamine D1 and D2 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in several key functions such as motor control, reward, reinforcement, and the regulation of mood.
Mode of Action
This compound acts as a dual dopamine D1 receptor agonist and D2 receptor antagonist . This means it stimulates the D1 receptors and inhibits the D2 receptors, thereby modulating the activity of the dopaminergic system.
Pharmacokinetics
It is known to besoluble in hot water, chloroform, ethanol, methanol, and hot ethyl acetate , which suggests it may have good bioavailability
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, its stability may be affected by storage conditions, as it is recommended to be stored in a dry room at normal temperature .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins, particularly those involved in dopamine receptor activity
Cellular Effects
It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways that 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline is involved in are not well-defined. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
6-methoxy-3,4-dihydroisoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-6,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWYWCIBNWMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196691 | |
Record name | 6-Methoxy-3,4-dihydro-7-isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4602-73-7 | |
Record name | 3,4-Dihydro-6-methoxy-7-isoquinolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-3,4-dihydro-7-isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDRO-6-METHOXY-7-ISOQUINOLINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NSL0GBQ6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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